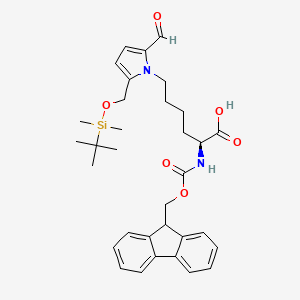

Fmoc-L-Pyrraline(TBS)-OH

Description

Properties

IUPAC Name |

(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEKGBRQQMBOPQ-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N2O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc L Pyrraline Tbs Oh into Solid Phase Peptide Synthesis Spps Methodologies

Adaptations and Optimization of Standard Fmoc/tert-Butyl (tBu) SPPS Protocols for Pyrraline (B118067) Monomer Incorporation

The successful incorporation of Fmoc-L-Pyrraline(TBS)-OH into a growing peptide chain using standard Fmoc/tBu SPPS protocols requires specific adaptations to account for the unique structural characteristics of the pyrraline residue. iris-biotech.de While the fundamental principles of SPPS remain the same—iterative cycles of deprotection, coupling, and washing—optimization of key parameters is crucial for achieving high yields and purity. nih.gov

Key adaptations often include:

Extended Coupling Times: Due to potential steric hindrance from the pyrraline moiety and its tert-butyldimethylsilyl (TBS) protecting group, extended coupling times may be necessary to ensure complete acylation of the N-terminal amine of the growing peptide chain. Monitoring the coupling reaction using methods like the Kaiser test is essential to confirm completion before proceeding to the next cycle. luxembourg-bio.com

Double Coupling: In cases of particularly difficult couplings, a "double coupling" strategy can be implemented. This involves repeating the coupling step with a fresh portion of activated this compound and coupling reagents to drive the reaction to completion. gyrosproteintechnologies.com

Solvent Choice: While N,N-dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS, alternatives or co-solvents may be explored to improve solvation of the protected peptide and reagents, which can be particularly important for longer or more hydrophobic sequences. nih.govcsic.es

Table 1: General Protocol Adaptations for this compound Incorporation

| Step | Standard Protocol | Adaptation for Pyrraline Incorporation | Rationale |

| Resin Swelling | Swell resin in DMF. | Swell resin in DMF or a suitable solvent mixture. | Ensures optimal reaction environment. |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF. | Standard deprotection is generally effective. rsc.org | Efficient removal of the Fmoc group. |

| Coupling | Standard coupling time (e.g., 1-2 hours). | Extended coupling time (e.g., 2-4 hours) or double coupling. gyrosproteintechnologies.com | Overcomes potential steric hindrance. |

| Washing | Thorough washing with DMF. | Extensive washing with DMF and other solvents. | Removes excess reagents and byproducts. |

| Monitoring | Kaiser test to confirm free amine. | Kaiser test after coupling to ensure completion. luxembourg-bio.com | Confirms the efficiency of the coupling step. |

Evaluation and Selection of Coupling Reagents for Efficient Amide Bond Formation with this compound

The choice of coupling reagent is a critical factor in the successful incorporation of sterically hindered or modified amino acids like this compound. The ideal reagent should facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. nih.govsigmaaldrich.com

Several classes of coupling reagents are commonly used in Fmoc-SPPS, each with its own advantages and disadvantages.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used. peptide.commerckmillipore.com HATU is often preferred for challenging couplings due to its high reactivity and ability to suppress racemization. peptide.comchempep.com In the synthesis of pyrraline-containing peptides, HATU has been successfully employed in conjunction with a base like N-methylmorpholine (NMM). rsc.org

Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide), often used with an additive such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure , are another common choice. nih.gov While generally effective, carbodiimide-mediated couplings can sometimes be slower for hindered amino acids. nih.gov

Table 2: Comparison of Common Coupling Reagents for Pyrraline Incorporation

| Coupling Reagent | Class | Advantages | Considerations |

| HATU | Uronium/Aminium Salt | High reactivity, low racemization, effective for hindered amino acids. peptide.comchempep.com | Higher cost compared to some other reagents. |

| HBTU | Uronium/Aminium Salt | Efficient and widely used. peptide.com | Can lead to guanidinylation of the N-terminus if used in excess. peptide.com |

| DIC/HOBt or Oxyma | Carbodiimide | Cost-effective, generally low racemization with additives. nih.gov | May require longer reaction times for sterically hindered couplings. |

The selection of the optimal coupling reagent may require empirical testing for a specific peptide sequence. Monitoring the reaction progress is crucial to ensure high incorporation efficiency.

Analysis of Fmoc Deprotection Kinetics and Compatibility with Pyrraline-Containing Peptides

The removal of the temporary Nα-Fmoc protecting group is a critical step in each cycle of SPPS. nih.gov This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF. rsc.orgnih.gov The reaction proceeds via a β-elimination mechanism. researchgate.net

For pyrraline-containing peptides, it is important to ensure that the deprotection conditions are sufficient for complete Fmoc removal without causing degradation of the pyrraline residue or premature cleavage of the TBS protecting group.

Deprotection Kinetics: The rate of Fmoc deprotection can be influenced by the surrounding peptide sequence and the presence of bulky residues. nih.gov In some cases of "difficult sequences," aggregation can hinder reagent access and slow down deprotection. peptide.com While standard deprotection times (e.g., two treatments of 5-10 minutes) are often sufficient, monitoring the release of the dibenzofulvene-piperidine adduct via UV spectrophotometry can provide a quantitative measure of deprotection efficiency. nih.govnih.gov

Compatibility: The TBS group on the pyrraline side chain is generally stable to the mildly basic conditions of Fmoc deprotection. However, prolonged exposure to the piperidine solution should be avoided to minimize the risk of any potential side reactions. The standard Fmoc deprotection protocol of 2 x 5 minutes with 20% piperidine in DMF has been used successfully in the synthesis of pyrraline-containing peptides. rsc.org

Alternative Bases: While piperidine is the standard, other bases like 4-methylpiperidine (B120128) or piperazine (B1678402) have been investigated as alternatives. nih.govnih.gov In some instances, the addition of a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used to accelerate deprotection for aggregated sequences, though this should be done with caution to avoid side reactions. peptide.comiris-biotech.de

Table 3: Factors Affecting Fmoc Deprotection in Pyrraline Peptides

| Factor | Potential Impact | Mitigation Strategy |

| Peptide Aggregation | Slow or incomplete deprotection. peptide.com | Use of chaotropic salts, elevated temperatures, or alternative solvents. peptide.com |

| Steric Hindrance | Potentially slower deprotection kinetics. | Monitoring deprotection and extending reaction time if necessary. nih.gov |

| Stability of TBS group | Generally stable to piperidine. | Adhere to standard deprotection times to avoid prolonged exposure. rsc.org |

Addressing Synthetic Challenges and Side Reactions in SPPS of Pyrraline-Modified Sequences

The synthesis of any peptide can be accompanied by side reactions that can reduce the yield and purity of the final product. nih.govresearchgate.net The incorporation of a modified amino acid like pyrraline can introduce specific challenges that need to be addressed.

Incomplete Coupling: As discussed previously, the steric bulk of this compound can lead to incomplete coupling. This can be addressed by using more potent coupling reagents like HATU, extending reaction times, or performing double couplings. gyrosproteintechnologies.comchempep.com

Racemization: Epimerization of the chiral center of the amino acid can occur during the activation and coupling steps, particularly with base-mediated activation methods. nih.gov The use of coupling reagents known to suppress racemization, such as HATU, is recommended. peptide.com Careful control of the amount of base used is also important. chempep.com

Diketopiperazine Formation: This side reaction is common at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino group with the carbonyl of the preceding residue, leading to cleavage from the resin. iris-biotech.de This is particularly prevalent when proline is the second residue. While not specific to pyrraline, it is a general consideration in SPPS. Using resins with sterically hindered linkers, such as 2-chlorotrityl chloride resin, can help to suppress this side reaction. peptide.com

Aspartimide Formation: For sequences containing aspartic acid, a base-catalyzed side reaction can lead to the formation of a five-membered aspartimide ring, which can result in chain termination and the formation of β-aspartyl peptides. nih.goviris-biotech.de This is a sequence-dependent issue and can be exacerbated by strong bases or elevated temperatures. Careful selection of protecting groups for aspartic acid and minimizing exposure to strong basic conditions can mitigate this problem.

Applications of Fmoc L Pyrraline Tbs Oh in the Design and Synthesis of Functional Peptide Constructs

Engineering Peptides with Enhanced Proteolytic Stability Through Pyrraline (B118067) Incorporation

A key application of incorporating pyrraline into peptide backbones is the enhancement of their resistance to enzymatic degradation. iris-biotech.deiris-biotech.de The modification of the lysine (B10760008) side chain to form the pyrraline structure sterically hinders the access of proteolytic enzymes to nearby peptide bonds. This modification effectively masks the canonical cleavage sites, thereby increasing the peptide's half-life in biological environments where proteases are abundant.

Research has demonstrated that the presence of pyrraline can significantly impede proteolysis. For instance, studies on glycated casein showed that its digestibility decreased as the concentration of pyrraline increased. cabidigitallibrary.orgresearchgate.nettu-dresden.de This resistance is attributed to the structural alteration of the lysine residue, which is a common recognition site for enzymes like trypsin. By replacing a standard lysine with pyrraline, the peptide becomes a poorer substrate for such enzymes. This strategy is particularly valuable in the development of peptide-based therapeutics, where rapid degradation is a primary obstacle to clinical efficacy.

| Peptide/Protein System | Key Finding | Implication for Stability | Reference |

|---|---|---|---|

| Casein and β-casein incubated with 3-deoxyglucosone (B13542) (3-DG) | The digestibility of casein decreased as the concentration of peptide-bound pyrraline increased. | Pyrraline modification reduces susceptibility to gastrointestinal proteases. | cabidigitallibrary.orgresearchgate.net |

| General Peptides | Use of Fmoc-L-Pyrraline(TBS)-OH in peptide synthesis is a stated method to yield peptides with increased proteolytic stability. | Site-specific incorporation of pyrraline is a deliberate strategy to enhance peptide stability against enzymatic degradation. | iris-biotech.deiris-biotech.de |

Development of Pyrraline-Containing Peptidomimetics for Structural and Functional Studies

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as stability or receptor binding. The incorporation of pyrraline, a non-standard, modified amino acid, into a peptide sequence generates a peptidomimetic of a glycated peptide. These constructs are invaluable tools for structural and functional studies, allowing researchers to investigate the specific consequences of this post-translational modification.

Strategies for Site-Specific Chemical Modification and Bioconjugation Utilizing Pyrraline Derivatives

The primary strategy for site-specific incorporation of pyrraline is the use of the this compound building block during automated solid-phase peptide synthesis. This approach ensures that the pyrraline moiety is placed at a predetermined position within the peptide chain.

Beyond its initial incorporation, the pyrraline structure itself contains a reactive functional group that presents opportunities for subsequent chemical modification and bioconjugation. The pyrrole (B145914) ring of pyrraline features a formyl (aldehyde) group. iris-biotech.deiris-biotech.de Aldehydes are valuable chemical handles in bioconjugation because they can react selectively with nucleophiles like hydrazides, hydroxylamines, and amines under mild, biocompatible conditions to form stable covalent bonds (e.g., hydrazones, oximes, or Schiff bases followed by reduction).

This inherent reactivity offers a two-step strategy for creating complex peptide conjugates:

Site-Specific Incorporation: The this compound monomer is incorporated into the desired peptide sequence via SPPS.

Post-Synthetic Modification: The aldehyde group on the incorporated pyrraline residue is then used as an anchor point to attach other molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.

This approach allows for the creation of highly defined, multifunctional peptide constructs where the pyrraline not only serves as a stable, modified amino acid but also as a platform for targeted bioconjugation. nih.gov

Utility in Synthesizing Model Peptides for Investigating Maillard Reaction Processes and Advanced Glycation End Product (AGE) Formation

The synthesis of model peptides containing site-specific AGEs is fundamental to understanding the complex Maillard reaction and the biological consequences of AGE formation. frontiersin.org this compound is an essential tool for this purpose, as it allows for the creation of peptides that represent the final, stable end product of lysine glycation, bypassing the need to induce the Maillard reaction on a pre-formed peptide, which often results in a heterogeneous mixture of products.

These precisely modified model peptides enable researchers to investigate several key areas:

Mechanism of Formation: While these peptides represent the end product, studies using precursor peptides (containing lysine) have elucidated factors that influence the rate of pyrraline formation. These factors include the nature of adjacent amino acids, peptide length, and the presence of inorganic salts. frontiersin.orgnih.govmdpi.com

Biological Impact: Researchers can use these synthetic pyrraline-peptides to directly assess the impact of this specific AGE on protein structure, function, and interaction with cellular components like AGE receptors.

Analytical Standards: Pure, synthetic pyrraline-containing peptides serve as invaluable analytical standards for the detection and quantification of this specific AGE in complex biological and food samples. mdpi.comnih.govnih.gov

| Factor Investigated | Model System | Key Finding | Reference |

|---|---|---|---|

| Adjacent Amino Acid Residue | Lys-containing dipeptides and tripeptides + glucose | Formation of peptide-bound pyrraline is influenced by the physicochemical properties of the adjacent amino acid. Hydrophobic residues (Leu, Ile, Phe) enhance pyrraline formation. | frontiersin.orgnih.gov |

| Peptide Length | Lys-containing dipeptides vs. tripeptides + glucose | Dipeptides generally produced higher amounts of peptide-bound pyrraline than their corresponding tripeptides. | nih.gov |

| Inorganic Salts (Na+) | Lys-containing dipeptides and tripeptides + glucose | The presence of sodium ions markedly increased pyrraline formation, with a maximum effect observed at a concentration of 0.2 mol/L. | frontiersin.org |

| Temperature | Lys-Gly + glucose | The maximum concentration of peptide-bound pyrraline was formed at a temperature of 140°C in microwave-heated model systems. | nih.gov |

Structural Elucidation and Conformational Analysis of Pyrraline Incorporated Peptides and Peptidomimetics

Spectroscopic Characterization Techniques for Modified Peptide Structures (e.g., NMR, FT-IR, CD Spectroscopy)

Spectroscopic methods are indispensable for elucidating the structure of peptides. The introduction of a pyrraline (B118067) residue introduces unique spectroscopic signatures that can be monitored to understand its impact on the peptide's conformation.

| Secondary Structure | CD Spectroscopy (λ nm) | FT-IR Spectroscopy (Amide I, cm⁻¹) |

|---|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm | ~1650–1658 cm⁻¹ |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | ~1620–1640 cm⁻¹ (strong), ~1680-1700 cm⁻¹ (weak) |

| Turn | Varies, often weak signals | ~1660–1685 cm⁻¹ |

| Random Coil / Unordered | Strong negative band near 198 nm | ~1640–1650 cm⁻¹ |

| Polyproline II (PPII) Helix | Negative band at ~204 nm, Positive band at ~228 nm | Not distinctly characterized by FT-IR |

Application of Computational Chemistry and Molecular Dynamics Simulations to Pyrraline-Containing Systems

Computational methods provide powerful insights into the dynamic nature of peptides, complementing the static picture often derived from experimental techniques.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the motion of atoms in a peptide over time, providing a detailed view of its conformational landscape and stability. nih.govbiorxiv.org For pyrraline-containing peptides, simulations can reveal how the modified residue affects peptide flexibility, folding pathways, and interactions with solvent molecules. rsc.org By calculating the potential energy of different conformations, MD can help identify the most stable structures. Parameters for the pyrraline residue, such as bond lengths, angles, and partial charges, are crucial for accurate simulations and can be derived from quantum mechanical calculations.

Quantum Mechanics (QM) Calculations: QM methods are used to study the electronic structure and properties of molecules with high accuracy. These calculations are essential for parameterizing the force fields used in MD simulations of novel residues like pyrraline. Furthermore, QM can be used to calculate theoretical NMR chemical shifts or vibrational frequencies, which can then be compared with experimental data from NMR and FT-IR to validate the proposed structures.

Studies on the formation of peptide-bound pyrraline have highlighted the importance of physicochemical properties like polarizability and molecular volume, which are influenced by neighboring amino acid residues. nih.gov These same properties are critical inputs for computational models and can be used to predict how the local environment will influence the conformation of the pyrraline-containing peptide. nih.govmdpi.com

Impact of Pyrraline Residues on Peptide Secondary Structure, Folding, and Tertiary Interactions

The unique chemical structure of the pyrraline residue, which is a derivative of lysine (B10760008), has a significant influence on the conformational preferences of a peptide. frontiersin.org The pyrrole (B145914) ring is a planar, aromatic system that introduces considerable steric constraints on the peptide backbone.

Secondary Structure: Unlike flexible aliphatic side chains, the rigid structure of the pyrraline side chain can limit the accessible dihedral angles (phi, psi) of the peptide backbone. This rigidity often disrupts canonical secondary structures like α-helices and β-sheets. Instead, pyrraline is more likely to act as a "turn" or "bend" inducer, forcing the peptide chain to change direction. This property can be exploited in peptide design to create well-defined, non-linear structures.

Folding and Tertiary Interactions: The folding of a peptide into its final three-dimensional structure is driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. The pyrraline residue influences this process in several ways. The nature of the amino acids adjacent to the lysine from which pyrraline is formed can significantly affect its local environment and reactivity. mdpi.commdpi.com For instance, adjacent hydrophobic residues can create a non-polar microenvironment that influences both the folding process and the final stability of the peptide. mdpi.com The pyrrole ring itself can participate in π-stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine), further stabilizing the tertiary structure.

Investigating the Conformation-Activity Relationships in Pyrraline-Modified Peptides

The biological or chemical activity of a peptide is intrinsically linked to its three-dimensional conformation. rsc.org By modifying a peptide with a pyrraline residue, its structure can be altered, leading to changes in its activity.

The conformational constraints imposed by the pyrraline residue can be a powerful tool in rational peptide design. By locking a portion of the peptide backbone into a specific turn or bend, the pyrraline residue can pre-organize other key side chains into an optimal orientation for binding to a biological target, such as a receptor or enzyme. This can lead to enhanced binding affinity and specificity.

Research on the formation of pyrraline has shown that its prevalence is influenced by the physicochemical properties of adjacent amino acids. nih.gov For example, the presence of bulky, hydrophobic residues next to the pyrraline precursor can increase its formation. nih.govfrontiersin.org This suggests a strong interplay between the pyrraline moiety and its neighbors. In the context of a designed peptide, these same interactions would be critical for establishing the bioactive conformation. By systematically varying the amino acids flanking the pyrraline residue and correlating the resulting conformational changes (measured by techniques in 5.1) with activity assays, a detailed understanding of the conformation-activity relationship can be established.

| Factor | Observed Influence on Pyrraline Environment | Potential Impact on Conformation-Activity Relationship |

|---|---|---|

| Adjacent Amino Acid Side Chain | Hydrophobic residues (e.g., Phe, Leu, Ile) increase local non-polarity. nih.govmdpi.com | Can promote specific folds through hydrophobic collapse; side chain orientation critical for receptor binding. |

| Peptide Length | Dipeptides show different pyrraline formation kinetics than tripeptides. nih.govmdpi.com | Shorter peptides may have more defined turns induced by pyrraline, while longer peptides may see disruption of larger secondary structures. |

| Polarizability of Neighboring Residues | Positively correlated with the formation of peptide-pyrralines. frontiersin.org | Influences non-covalent interactions (e.g., van der Waals, π-stacking) that stabilize the active conformation. |

| Solvent Environment | Affects ionization states and hydrogen bonding potential. | Can alter the equilibrium between different conformations, thereby modulating activity. |

Biochemical and Biological Research Exploiting Pyrraline Modified Peptides

Probing Enzyme-Substrate Specificity and Inhibition with Pyrraline-Adorned Peptides

The presence of pyrraline (B118067) within a peptide sequence can significantly alter its interaction with enzymes, particularly proteases. This has been demonstrated in studies investigating the digestibility of glycated proteins. For instance, in simulated gastrointestinal digestion models, casein enriched with peptide-bound pyrraline exhibited decreased digestibility. cabidigitallibrary.orgfao.org This resistance to proteolysis suggests that the pyrraline modification hinders the ability of digestive enzymes to recognize and cleave the peptide backbone efficiently.

While general resistance to digestion is observed, detailed kinetic studies are crucial to fully understand the impact of pyrraline on enzyme-substrate specificity. By synthesizing peptides with a pyrraline modification at a defined position, researchers can perform enzyme kinetic assays to determine key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). Such studies would reveal whether the pyrraline-adorned peptide acts as a competitive, non-competitive, or uncompetitive inhibitor for specific proteases. This information is vital for understanding how the accumulation of pyrraline on proteins in vivo might affect normal protein turnover and lead to the accumulation of damaged proteins.

| Parameter | Description | Expected Impact of Pyrraline Modification |

| K_m (Michaelis constant) | Substrate concentration at which the reaction rate is half of V_max. It reflects the affinity of the enzyme for the substrate. | May increase, indicating lower binding affinity of the enzyme for the pyrraline-modified peptide. |

| V_max (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | May decrease, indicating a slower catalytic turnover of the pyrraline-modified peptide. |

| k_cat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Likely to decrease, reflecting the reduced efficiency of the enzyme in processing the modified peptide. |

| k_cat/K_m (Catalytic efficiency) | A measure of the overall efficiency of the enzyme. | Expected to decrease significantly, indicating that the enzyme is much less effective at processing the pyrraline-modified substrate. |

Reconstitution and Study of Advanced Glycation End Product (AGE) Pathways Using Synthetic Pyrraline Conjugates

The formation of AGEs is a complex, multi-step process. Synthetic peptides containing pyrraline are invaluable tools for dissecting this pathway. By using these well-defined molecules, researchers can move beyond studying the Maillard reaction in complex food matrices or through non-specific protein glycation in vitro. Kinetic studies using model systems, such as the incubation of lysine-containing peptides with glucose, have been employed to investigate the formation and elimination of peptide-bound pyrraline. frontiersin.org These studies help to elucidate the reaction pathways and the factors that influence the rate of pyrraline formation.

Furthermore, synthetic pyrraline conjugates can be used to reconstitute specific steps of the AGE pathway. For example, by introducing a pyrraline-modified peptide into a system with other reactive species, scientists can study the subsequent reactions and the formation of more complex, cross-linked AGEs. This approach allows for a more controlled and systematic investigation of the Maillard reaction, helping to identify key intermediates and branching points in the pathway. This detailed understanding is crucial for developing strategies to inhibit or reverse the formation of harmful AGEs.

Mechanistic Investigations into Protein Glycation and Cross-linking in vitro Models

One of the significant consequences of AGE formation is the cross-linking of proteins, which can lead to tissue stiffening and loss of function. Pyrraline has been implicated in this process. Research has shown that pyrraline itself can undergo further reactions to form cross-links. For instance, a dipyrraline structure formed by an ether bond between two pyrraline molecules has been identified. nih.gov This finding suggests a direct role for pyrraline in the covalent cross-linking of proteins.

The use of synthetic peptides with site-specific pyrraline modifications in in vitro models provides a powerful approach to study the mechanisms of this cross-linking. For example, researchers have successfully incorporated pyrraline into collagenous peptides on-resin to study its impact on collagen structure and stability. researchgate.netacs.org By incubating these modified peptides with other amino acids or peptides, the formation of specific cross-linked products can be monitored and characterized using techniques like mass spectrometry. This allows for the precise identification of the chemical nature of the cross-links and the amino acid residues involved. Such detailed mechanistic insights are essential for understanding how pyrraline contributes to the pathology of diseases associated with protein cross-linking, such as diabetes and atherosclerosis.

Development of Analytical Probes and Standards for Glycation Research

Accurate and sensitive detection and quantification of pyrraline in biological and food samples are critical for both research and diagnostic purposes. Chemically synthesized pyrraline serves as an essential analytical standard for these applications. nih.gov It is used to calibrate analytical instruments and to validate methods for pyrraline quantification, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govgla.ac.uk The availability of a pure standard ensures the accuracy and comparability of results across different studies.

Beyond its use as a standard, the chemical structure of pyrraline lends itself to the development of more sophisticated analytical probes. While the direct synthesis of fluorescently labeled or biotinylated pyrraline for use as a probe has not been extensively reported, the principle remains a promising area for future research. A biotin-conjugated anti-pyrraline monoclonal antibody has been developed, demonstrating the utility of affinity-based detection methods. sceti.co.jp The development of a biotinylated pyrraline molecule could enable researchers to perform affinity pull-down assays to identify and study proteins that bind to or are modified by pyrraline. Similarly, a fluorescently labeled pyrraline could be used in cellular imaging studies to visualize the localization of pyrraline-modified proteins within cells and tissues.

| Analytical Technique | Application of Pyrraline |

| High-Performance Liquid Chromatography (HPLC) | Pure pyrraline is used as a standard for the quantification of pyrraline in various samples, including food and biological fluids. nih.gov |

| Mass Spectrometry (MS) | Labeled or unlabeled pyrraline serves as an internal or external standard for accurate quantification by MS-based methods. acs.org |

| Immunoassays (e.g., ELISA) | Although not a direct use of a pyrraline probe, anti-pyrraline antibodies, developed using pyrraline derivatives, are used for its detection. A biotin-conjugated version of such an antibody is available. sceti.co.jp |

| Affinity Chromatography | Hypothetically, biotinylated pyrraline could be immobilized on a solid support to capture and identify pyrraline-binding proteins. |

| Fluorescence Microscopy | A fluorescently labeled pyrraline derivative could potentially be used to visualize the subcellular localization of pyrraline adducts. |

Future Perspectives and Emerging Research Trajectories for Fmoc L Pyrraline Tbs Oh Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Pyrraline (B118067) Derivatives

The synthesis of complex molecules like Fmoc-L-Pyrraline(TBS)-OH and its subsequent use in peptide synthesis traditionally rely on polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). doaj.org However, growing environmental and safety concerns are driving a shift towards greener and more sustainable chemical processes. mdpi.com Future innovations in this area are focused on several key strategies:

Greener Solvents: Research into replacing hazardous solvents is a major focus. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-butylpyrrolidone (NBP), and dipropyleneglycol dimethylether (DMM) are being evaluated as viable alternatives for solid-phase peptide synthesis (SPPS). nih.govacs.orgresearchgate.net These solvents are often derived from renewable resources, are biodegradable, and have lower toxicity profiles. nih.gov For the synthesis of the pyrraline core itself, which is an N-heterocycle, water-based and solvent-free approaches, such as those used for other pyrrole (B145914) derivatives, are being explored. mdpi.comlucp.netacs.org

Atom Economy and Catalysis: Traditional methods for synthesizing pyrrole rings, such as the Paal-Knorr reaction, are inherently atom-economical as they only generate water as a byproduct. acs.org Future research will likely focus on optimizing these reactions using heterogeneous catalysts, which can be easily recovered and reused, further enhancing the sustainability of the process. nih.govbenthamdirect.com Copper-catalyzed radical cyclization of unsaturated oxime esters represents another promising atom-economical route to functionalized pyrrolines, a related structural motif. researchgate.net

Biocatalysis: The use of enzymes for the synthesis of N-heterocycles is an emerging area that offers high selectivity under mild, aqueous conditions. nih.gov Future research may identify or engineer enzymes capable of catalyzing the formation of the pyrraline precursor, significantly reducing the environmental impact of its synthesis.

Sustainable Peptide Synthesis Protocols: Beyond the synthesis of the building block itself, its incorporation into peptides is also being made more sustainable. N- to C-direction peptide synthesis is being investigated as a strategy that could improve atom economy compared to conventional C- to N-direction SPPS. nih.gov

These green chemistry initiatives are not only aimed at reducing the environmental footprint but also at improving the safety and cost-effectiveness of producing pyrraline-containing peptides for research.

Advances in Automated and High-Throughput Synthesis of Pyrraline Peptide Libraries

The study of protein glycation often requires the screening of numerous peptides to understand structure-activity relationships. Automated and high-throughput synthesis platforms are critical for producing the necessary peptide libraries. The incorporation of modified building blocks like this compound into these workflows presents unique challenges and opportunities.

Microwave-assisted SPPS has emerged as a key technology, dramatically accelerating reaction times for both the deprotection and coupling steps of peptide synthesis. nih.gov This allows for the rapid production of peptides that would otherwise take many hours or days to synthesize conventionally. nih.govsigmaaldrich.cn Automated microwave synthesizers are now standard tools for creating peptide libraries. mdpi.com

The synthesis of peptides containing AGEs such as pyrraline has been successfully demonstrated using Fmoc-SPPS strategies. nih.gov These methods involve the site-specific introduction of the AGE-modified amino acid during the automated synthesis cycle. nih.govrsc.org However, the efficiency of incorporating non-standard amino acids can sometimes be lower than for natural amino acids and may require optimization of coupling reagents and reaction conditions. rsc.org

Future advancements are expected in the following areas:

Optimized Protocols: Development of specific, pre-optimized protocols for the efficient incorporation of this compound and other AGE building blocks in various automated synthesizers. This includes fine-tuning microwave parameters and selecting coupling reagents that minimize side reactions. sigmaaldrich.cnbiotage.com

High-Throughput Purification: The bottleneck in producing peptide libraries is often the downstream purification. Integrating automated synthesis with high-throughput parallel purification systems will be crucial for accelerating discovery timelines.

Chemo-enzymatic Synthesis: Combining the strengths of automated chemical synthesis with the specificity of enzymatic ligations could enable the efficient assembly of larger, more complex pyrraline-modified proteins or protein domains. nih.gov

These technological advancements will enable researchers to generate extensive libraries of pyrraline-modified peptides to systematically probe their biological functions and interactions.

Expanding the Biomedical and Biotechnological Utility of Pyrraline-Modified Peptides

Pyrraline is primarily known as a marker of the Maillard reaction and is associated with the pathophysiology of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease. frontiersin.org While its natural occurrence is linked to detrimental effects, synthetic peptides containing site-specific pyrraline modifications have significant potential as research tools and diagnostic agents.

Biomarker Development and Diagnostics: Untargeted metabolomics studies have shown that specific pyrraline-containing peptides may be upregulated in certain disease states, such as arteriosclerosis in hypertensive patients. researchgate.net Synthetic this compound allows for the creation of isotopically labeled internal standards, which are essential for developing robust, quantitative assays (e.g., using mass spectrometry) to validate these potential biomarkers in clinical samples. mdpi.com Such assays could lead to earlier diagnosis and better monitoring of disease progression.

Probing Disease Mechanisms: By incorporating pyrraline at specific sites in biologically relevant peptides (e.g., collagen fragments, α-synuclein), researchers can precisely investigate how this modification affects protein structure, function, and aggregation. nih.govrsc.org For example, studies have shown that AGE modifications can protect peptides from proteolytic digestion, which could explain the accumulation of damaged proteins in tissues. nih.gov Untargeted metabolite profiling of animals exposed to pyrraline has revealed perturbations in key metabolic pathways, including lipid and amino acid metabolism, providing insights into its systemic toxicity. nih.govnih.gov Synthetic pyrraline peptides are invaluable tools for these mechanistic studies.

Therapeutic and Biotechnological Applications: While direct therapeutic applications are less explored, understanding the interaction of pyrraline-modified proteins with cellular receptors like RAGE (Receptor for Advanced Glycation Endproducts) could open avenues for developing inhibitors. Furthermore, in biotechnology, peptides with increased proteolytic resistance due to glycation could be explored for creating more stable enzyme inhibitors or other bioactive peptides.

The primary utility of this compound in the near future will be in furnishing precise chemical tools to dissect the complex role of glycation in health and disease.

Integration with Advanced Omics Technologies for Comprehensive Glycation Profiling

The study of glycation on a systemic level, often termed "glycomics" or "AGEomics," requires powerful analytical techniques capable of identifying and quantifying a wide array of modifications across the entire proteome or metabolome. nih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of these approaches. nih.govacs.org The integration of synthetic standards derived from this compound is critical for the accuracy and comprehensiveness of these omics workflows.

Quantitative Proteomics: In "bottom-up" proteomics, proteins are digested into smaller peptides, which are then analyzed by LC-MS/MS. To accurately quantify a specific pyrraline-modified peptide in a complex biological sample, a heavy-isotope-labeled version of that exact peptide is added as an internal standard. This compound is the starting point for synthesizing these crucial reference peptides. This targeted, quantitative approach is essential for validating biomarkers and understanding changes in glycation under different physiological conditions. nih.gov

Targeted Metabolomics: This approach focuses on measuring a predefined set of small molecules. mdpi.com As free pyrraline or small pyrraline-containing dipeptides can be absorbed from the diet and circulate in the body, targeted metabolomics methods can be developed to measure these adducts. frontiersin.orgresearchgate.net Here again, pure, well-characterized standards synthesized from this compound are necessary for creating calibration curves and ensuring accurate quantification.

Mass Spectral Library Development: A significant challenge in omics is the confident identification of unknown molecules. By synthesizing a variety of pyrraline-containing peptides, researchers can generate high-resolution mass spectra and fragmentation data. This information is used to build comprehensive spectral libraries, which serve as references to identify pyrraline modifications in complex biological samples during untargeted analyses. acs.orgnih.gov

The synergy between advanced synthetic chemistry, enabled by reagents like this compound, and high-resolution omics technologies will continue to unravel the complex landscape of protein glycation, paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. What are the optimal storage and handling conditions for Fmoc-L-Pyrraline(TBS)-OH to maintain stability during peptide synthesis?

Methodological Answer: this compound should be stored at -80°C (stable for ≤6 months) or -20°C (stable for ≤1 month) to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use vials. For solubility, pre-warm the compound to 37°C and sonicate in a compatible solvent (e.g., DMF or DMSO) to ensure homogeneity before use .

Q. How should researchers determine the solubility of this compound for solid-phase peptide synthesis (SPPS)?

Methodological Answer: Systematically test solubility in solvents like DMF, DCM, or THF using a stepwise approach:

Prepare a 10 mM stock solution in DMSO as a baseline.

Dilute into the target solvent (e.g., DMF) while monitoring precipitation via dynamic light scattering (DLS).

Adjust solvent ratios or use co-solvents (e.g., 0.1% TFA in DMF) if precipitation occurs. Confirm solubility via HPLC to rule out aggregation artifacts .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Methodological Answer: Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor at 265 nm (Fmoc absorbance). For scale-up, flash chromatography with ethyl acetate/hexane (3:7) can achieve >98% purity. Validate purity via LC-MS and ¹H NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation behavior observed when using this compound in self-assembling peptide systems?

Methodological Answer: Gelation inconsistencies often arise from pH-dependent assembly kinetics or competing hydrophobic/hydrogen-bonding interactions. To address this:

Use glucono-δ-lactone (GdL) for controlled pH reduction, monitoring gelation via rheology (time-sweep experiments at 1 Hz).

Compare logP values to assess hydrophobicity-driven assembly; compounds with logP < 2.8 may exhibit syneresis, while logP > 5.5 forms rigid gels.

Validate fibril morphology via TEM or SAXS to correlate structural motifs with mechanical properties .

Q. What experimental strategies optimize coupling efficiency of this compound in challenging SPPS sequences (e.g., sterically hindered residues)?

Methodological Answer:

Activation: Use 4× molar excess of HATU/Oxyma Pure in DMF (0.1 M final concentration) for 30-minute pre-activation.

Double Coupling: Repeat coupling steps with fresh reagents for residues prone to incomplete reactions.

Microwave Assistance: Apply 25 W microwave irradiation at 50°C for 5 minutes to enhance kinetics. Validate efficiency via Kaiser test and MALDI-TOF .

Q. How should researchers analyze unexpected by-products during TBS deprotection of this compound?

Methodological Answer:

Identify By-Products: Use LC-MS to detect masses corresponding to desilylation intermediates or Fmoc cleavage products (e.g., m/z loss of 170 Da).

Optimize Deprotection: Replace TBAF with milder agents (e.g., AcOH/HFIP in DCM) to minimize side reactions.

Mechanistic Study: Perform ¹⁹F NMR to track fluoride release during TBAF treatment, correlating reaction kinetics with by-product formation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the aggregation propensity of this compound in aqueous vs. organic solvents?

Methodological Answer: Contradictions often stem from solvent polarity and concentration effects. Design experiments to:

Measure critical aggregation concentration (CAC) via pyrene fluorescence in water/DMSO mixtures.

Compare CD spectra in polar (aqueous) vs. apolar (DCM) solvents to identify solvent-dependent secondary structures.

Use MD simulations to model solvent-molecule interactions, focusing on TBS group solvation .

Experimental Design Considerations

Q. What controls are essential when studying the biological activity of peptides containing this compound?

Methodological Answer:

Stability Controls: Incubate peptides in PBS (pH 7.4) at 37°C for 24 hours; analyze via HPLC to confirm resistance to hydrolysis.

Scrambled Sequences: Synthesize peptides with randomized residues to rule out nonspecific interactions.

Negative Controls: Use unmodified Fmoc-amino acids to assess the contribution of the TBS group to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.